

solubility of N-(4-Methoxybenzyl)-N-methylamine in organic solvents

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Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)-*N*-methylamine

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An In-depth Technical Guide to the Solubility of **N-(4-Methoxybenzyl)-N-methylamine** in Organic Solvents

Authored by a Senior Application Scientist Foreword: Understanding the Significance of Solubility

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a critical physical property that dictates its utility and application. For **N-(4-Methoxybenzyl)-N-methylamine** (CAS No. 702-24-9), a versatile intermediate in the synthesis of various high-value organic compounds, a comprehensive understanding of its solubility profile is paramount.^{[1][2]} This guide provides an in-depth analysis of the factors governing the solubility of this secondary amine in a range of organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Molecular Profile of N-(4-Methoxybenzyl)-N-methylamine

N-(4-Methoxybenzyl)-N-methylamine is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .^{[2][3]} It typically presents as a colorless to

clear beige oil.[\[1\]](#)[\[4\]](#) The molecule's structure is key to its solubility characteristics. It comprises a polar secondary amine group, a methoxy-substituted benzene ring, and a methyl group. This combination of a polar, hydrogen-bond accepting amine, a moderately polar ether group, and a nonpolar aromatic ring results in a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

- Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Unlike primary amines, it has one N-H bond, allowing it to act as a weak hydrogen bond donor.[\[5\]](#)[\[6\]](#)
- Benzene Ring: The aromatic ring introduces significant van der Waals forces and potential for π - π stacking interactions, favoring solubility in aromatic and nonpolar solvents.
- Methoxy Group (-OCH₃): The ether linkage adds polarity to the aromatic ring and provides an additional site for hydrogen bond acceptance.
- N-Methyl Group (-CH₃): This small alkyl group has a minor impact on overall polarity but can influence steric hindrance around the nitrogen atom.

The Theoretical Bedrock: Principles of Amine Solubility

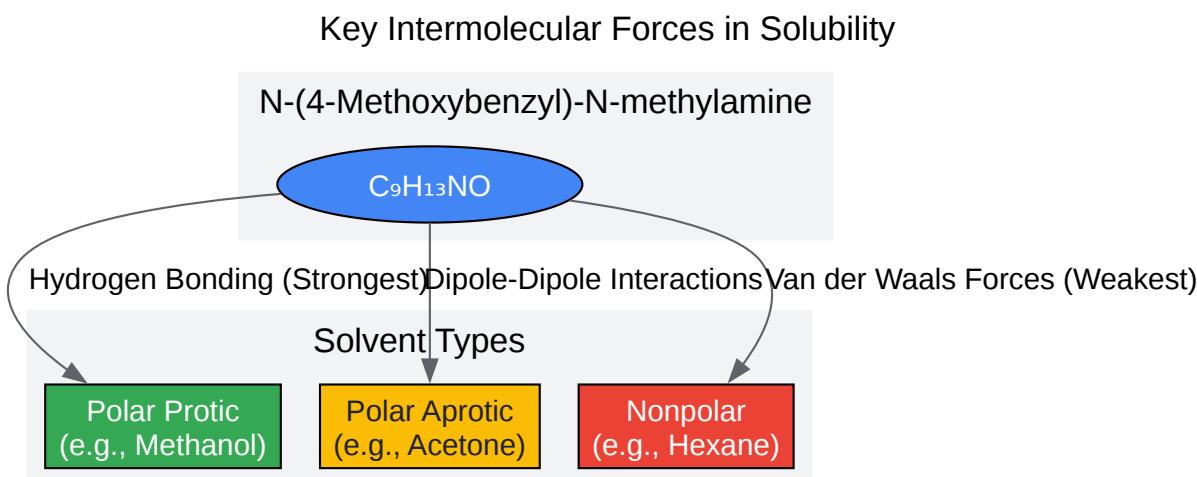
The adage "like dissolves like" is the foundational principle of solubility.[\[7\]](#) The solubility of an amine in a given solvent is determined by the interplay of intermolecular forces between the solute (amine) and solvent molecules.

- Polarity and Hydrogen Bonding: The nitrogen atom's lone pair of electrons allows amines to accept hydrogen bonds from protic solvents (e.g., alcohols).[\[8\]](#) Primary and secondary amines can also donate a hydrogen bond. This capability is a primary driver of their solubility in polar protic solvents.[\[9\]](#) While **N-(4-Methoxybenzyl)-N-methylamine** is a secondary amine, its ability to form these bonds is weaker than that of corresponding alcohols due to nitrogen's lower electronegativity compared to oxygen.[\[6\]](#)[\[10\]](#)
- Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, DMSO), which lack O-H or N-H bonds but possess a significant dipole moment, solubility is governed by dipole-dipole

interactions between the polar C-N and C-O bonds of the amine and the polar groups of the solvent.

- Van der Waals Forces: In nonpolar solvents (e.g., hexane, toluene), the primary intermolecular forces are weak London dispersion forces. The benzyl group of **N-(4-Methoxybenzyl)-N-methylamine** enhances its solubility in such solvents, particularly aromatic ones like benzene or toluene, through favorable van der Waals interactions.[10]

The interplay of these forces is visually conceptualized in the following diagram.



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Caption: Dominant intermolecular forces between the solute and different solvent classes.

Solubility Profile of **N-(4-Methoxybenzyl)-N-methylamine**

While extensive quantitative data for this specific compound is not widely published, a reliable solubility profile can be constructed based on available data, chemical principles, and analogies to similar structures like benzylamine.[11][12]

Solvent Class	Example Solvent(s)	Expected Solubility	Primary Interaction Mechanism
Polar Protic	Methanol, Ethanol	Soluble to Freely Soluble	Hydrogen bonding with the alcohol's hydroxyl group.
Polar Aprotic	Acetone, Acetonitrile (ACN)	Soluble	Dipole-dipole interactions.
DMF, DMSO	Likely Soluble	Strong dipole-dipole interactions.	
Chlorinated	Dichloromethane (DCM)	Soluble	Dipole-dipole interactions. DCM is a common solvent for reactions involving similar amines. [13]
Chloroform	Slightly Soluble	Limited dipole interactions and potential for weak hydrogen bonding. [4] [14]	
Aromatic	Toluene, Benzene	Soluble	Favorable van der Waals forces and potential π - π interactions with the benzyl group. [15]
Nonpolar Aliphatic	Hexane, Cyclohexane	Sparingly Soluble	Weak van der Waals forces; polarity mismatch limits solubility.
Ethers	Diethyl Ether, THF	Soluble	Dipole-dipole interactions and good compatibility with the molecule's overall polarity. [15]

Expert Insights: The designation of "slightly soluble" in methanol and chloroform found in chemical catalogs is often conservative and may refer to miscibility at standard screening concentrations (e.g., ~10-50 mg/mL).[\[2\]](#)[\[14\]](#) In practice, for synthetic applications, its solubility in methanol, ethanol, DCM, and THF is generally sufficient for most reaction conditions. The benzylamine analogue is miscible with ethanol and diethyl ether, and very soluble in acetone, supporting the expectation of good solubility in these solvents.[\[11\]](#)[\[12\]](#)

A Self-Validating Protocol for Solubility Determination

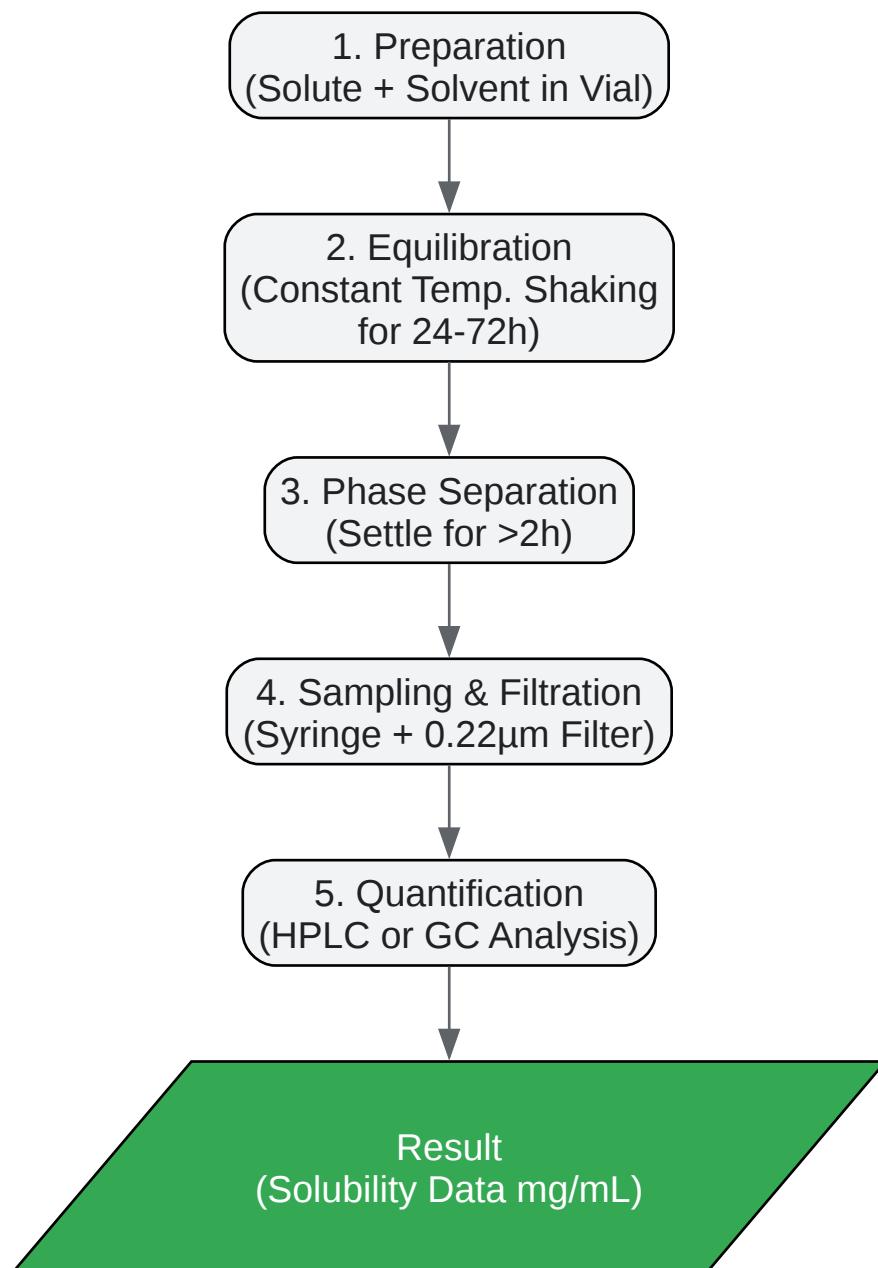
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a trustworthy standard for generating reliable solubility curves.

Step-by-Step Experimental Workflow

- Preparation:
 - Select a range of certified pure organic solvents.
 - Ensure the **N-(4-Methoxybenzyl)-N-methylamine** sample is of high purity, as impurities can significantly alter solubility.[\[3\]](#)
 - Prepare a series of vials for each solvent to be tested.
- Equilibration:
 - Add a measured amount of solvent to each vial.
 - Add an excess amount of **N-(4-Methoxybenzyl)-N-methylamine** to each vial to create a saturated solution with visible undissolved solid/oil.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Sample Separation:
 - After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the undissolved solute to settle.
 - Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 μ m PTFE) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
- Quantification:
 - Determine the weight of the collected filtrate.
 - Dilute the sample with a suitable mobile phase to a concentration within the linear range of an analytical instrument.
 - Quantify the concentration of **N-(4-Methoxybenzyl)-N-methylamine** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
 - Calculate the original concentration in the saturated solution (in mg/mL or mol/L) to determine the solubility.

Workflow Visualization



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Caption: Isothermal equilibrium method for determining solubility.

Practical Implications for Researchers and Developers Solvent Selection for Synthesis and Purification

- Reactions: For homogenous reactions, solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are excellent choices due to their ability to readily dissolve the amine and many common reagents.[13][16]
- Purification: The differential solubility is key for purification. For column chromatography, a solvent system is chosen where the compound is soluble but retains affinity for the stationary phase (e.g., ethyl acetate/hexane). For recrystallization, a solvent pair might be employed where the compound is soluble in one solvent when hot but insoluble when cold, and miscible with a second "anti-solvent" that induces precipitation upon cooling.

Enhancing Aqueous Solubility through Salt Formation

For many applications, particularly in drug development, aqueous solubility is crucial. Amines are basic and readily react with acids to form salts.[17] $\text{C}_9\text{H}_{13}\text{NO}$ (amine, organic soluble) + HCl \rightarrow $[\text{C}_9\text{H}_{14}\text{NO}]^+\text{Cl}^-$ (salt, water-soluble) This conversion to an ammonium salt dramatically increases polarity and, consequently, solubility in water and other highly polar protic solvents. This is a fundamental strategy used to formulate amine-containing active pharmaceutical ingredients (APIs). A study on benzylamine derivatives confirmed that salt formation significantly enhances aqueous solubility by orders of magnitude.[18]

Conclusion

N-(4-Methoxybenzyl)-N-methylamine exhibits a versatile solubility profile, a direct consequence of its hybrid molecular structure. It is readily soluble in most common polar organic solvents, including alcohols, ethers, and chlorinated solvents, making it highly adaptable for various synthetic protocols. Its solubility is more limited in nonpolar aliphatic hydrocarbons. For applications requiring high aqueous solubility, conversion to a corresponding salt is a highly effective and standard industry practice. The experimental protocols and theoretical framework provided in this guide equip researchers and drug development professionals with the necessary knowledge to confidently handle and apply this important chemical intermediate.

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